molecular formula C6H11N3O4 B8198428 6-Deoxy-beta-L-galactopyranosyl Azide

6-Deoxy-beta-L-galactopyranosyl Azide

Cat. No.: B8198428
M. Wt: 189.17 g/mol
InChI Key: VSGLZXLDOTWWBF-KGJVWPDLSA-N
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Description

Beta-l-Fucopyranosyl azide: is a glycosyl azide compound that has garnered significant interest in the field of glycoscience. It serves as a donor substrate in glycosylation reactions, particularly in the synthesis of fucosylated oligosaccharides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Deoxy-beta-L-galactopyranosyl Azide typically involves the use of glycosynthases, which are mutated glycosidases that facilitate the synthesis of oligosaccharides. The compound is synthesized by using this compound as a donor substrate, leading to high transglycosylation yields of up to 91% .

Industrial Production Methods: Currently, there are no large-scale industrial production methods available for this compound. the chemo-enzymatic approach, which combines chemical synthesis with enzymatic catalysis, shows promise for future industrial applications .

Mechanism of Action

Beta-l-Fucopyranosyl azide exerts its effects through glycosylation reactions. The compound acts as a donor substrate, transferring its glycosyl group to an acceptor molecule. This process is facilitated by glycosynthases, which catalyze the formation of glycosidic bonds. The resulting fucosylated oligosaccharides can interact with various molecular targets and pathways, influencing biological processes .

Comparison with Similar Compounds

  • Alpha-l-Fucopyranosyl azide
  • Beta-d-Glucopyranosyl azide
  • Alpha-d-Glucopyranosyl azide

Comparison: Beta-l-Fucopyranosyl azide is unique due to its high transglycosylation yields and its specific role in the synthesis of fucosylated oligosaccharides. While other glycosyl azides, such as alpha-l-Fucopyranosyl azide and beta-d-Glucopyranosyl azide, also serve as donor substrates in glycosylation reactions, 6-Deoxy-beta-L-galactopyranosyl Azide’s efficiency and specificity make it particularly valuable for biomedical applications .

Properties

IUPAC Name

(2S,3S,4R,5S,6S)-2-azido-6-methyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O4/c1-2-3(10)4(11)5(12)6(13-2)8-9-7/h2-6,10-12H,1H3/t2-,3+,4+,5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGLZXLDOTWWBF-KGJVWPDLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)N=[N+]=[N-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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